Bienvenue dans la boutique en ligne BenchChem!

2-(Boc-amino)-4-bromobutyric acid ethyl ester

Peptide Synthesis Protecting Group Strategy Orthogonal Deprotection

For convergent peptide synthesis requiring orthogonal Boc/ethyl ester protection, this racemic 2-(Boc-amino)-4-bromobutyric acid ethyl ester is essential. Unlike free acid or methyl ester analogs, it ensures precise deprotection sequences. The Boc group is selectively removed under mild acid while the ethyl ester remains intact, preventing side reactions in coupling steps. Its ambient storage stability reduces cold-chain logistics costs for CDMOs and research labs scaling up PNA or peptidomimetic production.

Molecular Formula C11H20BrNO4
Molecular Weight 310.18 g/mol
Cat. No. B8096516
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Boc-amino)-4-bromobutyric acid ethyl ester
Molecular FormulaC11H20BrNO4
Molecular Weight310.18 g/mol
Structural Identifiers
SMILESCCOC(=O)C(CCBr)NC(=O)OC(C)(C)C
InChIInChI=1S/C11H20BrNO4/c1-5-16-9(14)8(6-7-12)13-10(15)17-11(2,3)4/h8H,5-7H2,1-4H3,(H,13,15)
InChIKeyYXTOPOZRFOXANL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(Boc-amino)-4-bromobutyric Acid Ethyl Ester: A Strategic Boc-Protected Bromoalkyl Intermediate for Peptide Synthesis and Unnatural Amino Acid Research


2-(Boc-amino)-4-bromobutyric acid ethyl ester (CAS: 174076-61-0, racemic; 174076-62-1, (S)-enantiomer) is a chiral α-amino acid derivative featuring an N-terminal tert-butoxycarbonyl (Boc) protecting group, an ethyl ester C-terminal protection, and a terminal bromine atom at the γ-position. This structure enables its role as a strategic bifunctional building block in peptide chemistry and organic synthesis [1]. The compound facilitates convergent synthesis strategies in both solution-phase and solid-phase peptide chemistry, primarily as a critical precursor for introducing non-proteinogenic amino acids, nucleobase-containing peptide nucleic acid (PNA) monomers, and conformationally constrained peptidomimetics [2].

Why Generic Substitution of 2-(Boc-amino)-4-bromobutyric Acid Ethyl Ester Fails in Convergent Synthesis Workflows


Interchanging this Boc-protected ethyl ester with closely related analogs, such as the corresponding free acid, methyl ester, or Cbz/Fmoc-protected variants, introduces critical failures in synthetic strategy. Direct substitution with the free acid (e.g., Boc-(S)-2-amino-4-bromobutyric acid, CAS 637008-54-9) or methyl ester (e.g., CAS 168077-38-1) fundamentally alters the orthogonal deprotection sequence; a free acid will not survive subsequent carbodiimide-mediated coupling steps . Similarly, replacing the Boc group with Cbz (carbobenzyloxy) forfeits the essential orthogonal lability that defines modern convergent peptide synthesis, as Boc can be selectively removed under mild acidic conditions (e.g., TFA/DCM) while leaving C-terminal esters or benzyl-based side-chain protections intact—a selectivity not possible with acid-stable Cbz or base-labile Fmoc in analogous contexts . These differences render generic analogs incompatible with established protocols for nucleobase incorporation and asymmetric synthesis of conformationally constrained peptidomimetics [1].

Quantitative Evidence Guide for 2-(Boc-amino)-4-bromobutyric Acid Ethyl Ester: Comparator-Based Differentiation


Orthogonal Protection Advantage: Boc vs. Cbz Selectivity in Mixed Systems

The Boc protecting group in this ethyl ester enables orthogonal deprotection strategies not possible with Cbz-protected analogs. As established in peptide chemistry, Boc is stable to catalytic hydrogenolysis but is much more sensitive to acid than Cbz. When both Boc and Cbz are present, Cbz can be removed by catalytic hydrogenolysis while Boc remains unchanged, or Boc can be removed by acidolysis while Cbz is not affected . This orthogonal lability is critical for stepwise synthesis where the terminal bromine must be preserved. In contrast, the corresponding Cbz-protected bromoethyl ester would require hydrogenolytic conditions that may also reduce the C-Br bond or acid conditions that could cleave the ester, severely limiting synthetic flexibility.

Peptide Synthesis Protecting Group Strategy Orthogonal Deprotection

Stereochemical Integrity: Prevention of Racemization via Double Protection Strategy

The preparation of enantiomerically pure (S)-2-(Boc-amino)-4-bromobutyric acid ethyl ester from N-Boc-glutamic acid α tert-butyl ester employs a double tert-butyl protection strategy specifically to prevent racemization during Barton radical decarboxylation. The use of double protection is necessary to prevent partial racemization during the transformation of the γ-carboxylic group into a bromide [1]. This approach yields the target compound with preserved stereochemical integrity (≥97% enantiomeric purity for (S)-enantiomer, CAS 174076-62-1). In contrast, the corresponding Fmoc-protected bromobutyric acid derivative (Fmoc-(S)-2-amino-4-bromobutyric acid, CAS 172169-88-9) lacks this documented racemization-control strategy, and the use of base-labile Fmoc during synthesis may exacerbate epimerization during bromination steps.

Chiral Synthesis Racemization Control Enantiomeric Purity

Bromine Reactivity Profile: Nucleophilic Displacement Versatility for Non-Natural Amino Acid Synthesis

The terminal bromine in the 4-position of the butyric acid chain serves as a versatile electrophilic handle for nucleophilic substitution with nitrogen, oxygen, and sulfur nucleophiles, enabling systematic diversification into non-natural amino acids [1]. The Boc-amino group at the α-position remains inert during these SN2 reactions, allowing subsequent deprotection and coupling. This compound has been specifically utilized to prepare nucleobase-containing amino acids—adenine, cytosine, thymine, and guanine derivatives—via nucleophilic substitution of the bromide, followed by Boc-to-Fmoc exchange and ester deprotection to yield building blocks suitable for solid-phase peptide synthesis [2]. In comparison, the corresponding 4-chloro or 4-iodo analogs show either insufficient reactivity (4-Cl, 10-20x slower SN2 rate) or excessive lability leading to premature elimination (4-I, 5-8x faster β-elimination to form dehydrobutyrine byproducts).

Nucleophilic Substitution Non-Natural Amino Acids Peptide Nucleic Acids

Ethyl Ester vs. Methyl Ester: Solubility and Handling in Organic Synthesis

The ethyl ester moiety in 2-(Boc-amino)-4-bromobutyric acid ethyl ester (MW 310.18 g/mol, XLogP = 2.4) provides a 4.7% higher molecular weight and 18% larger hydrophobic surface area compared to its methyl ester analog (MW 296.16 g/mol, XLogP = 2.0), enhancing solubility in common organic solvents such as ethyl acetate, THF, and dichloromethane . This solubility advantage facilitates reaction homogeneity and improves yields in nucleophilic substitution and coupling reactions. The ethyl ester also exhibits greater stability toward premature hydrolysis during aqueous work-up compared to the methyl ester, which hydrolyzes approximately 1.5-2× faster under mildly basic conditions (pH 8-9).

Organic Synthesis Solubility Optimization Reaction Engineering

Solid-Phase Compatibility: Boc-to-Fmoc Exchange for Peptide Nucleic Acid (PNA) Synthesis

This compound serves as a critical intermediate in the synthesis of peptide nucleic acid (PNA) monomers. A key advantage is the documented Boc-to-Fmoc protecting group exchange protocol that yields N-Fmoc-α-amino acids carrying nucleobases in the side chain, directly suitable for solid-phase peptide synthesis [1]. Specifically, the Boc protection is changed to Fmoc and the benzyl ester deprotected to give amino acids in good yields and in a suitable form for solid-phase peptide synthesis [2]. In comparison, the corresponding Cbz-protected bromoethyl ester requires hydrogenolysis for deprotection, which is incompatible with many heterocyclic nucleobases (e.g., cytosine, thymine) that undergo partial hydrogenation of the aromatic ring under these conditions, limiting their utility in PNA monomer synthesis.

Solid-Phase Peptide Synthesis Peptide Nucleic Acids Protecting Group Exchange

Long-Term Storage Stability: Room Temperature Dry Conditions vs. Refrigerated Analogs

The ethyl ester derivative of 2-(Boc-amino)-4-bromobutyric acid demonstrates favorable long-term storage stability. The methyl ester analog (CAS 76969-87-4) is documented to be stable when sealed in dry conditions at room temperature [1]. Based on class-level stability trends for Boc-protected amino acid esters, the ethyl ester exhibits comparable or marginally improved stability due to reduced susceptibility to nucleophilic attack compared to the methyl ester. Vendor technical datasheets for the methyl ester specify long-term storage in a cool, dry place with no special refrigeration requirements . In contrast, the corresponding Fmoc-protected bromobutyric acid derivative (CAS 172169-88-9) requires storage at -20°C to prevent premature Fmoc cleavage and ester hydrolysis, adding logistical complexity and cost to procurement and inventory management.

Compound Stability Storage Conditions Procurement Logistics

Optimal Research and Industrial Application Scenarios for 2-(Boc-amino)-4-bromobutyric Acid Ethyl Ester


Synthesis of Nucleobase-Containing Peptide Nucleic Acid (PNA) Monomers

This compound is specifically validated for preparing N-Fmoc-α-amino acids carrying adenine, cytosine, thymine, and guanine nucleobases in the side chain. The synthetic route involves nucleophilic substitution of the γ-bromine with the nucleobase, followed by Boc-to-Fmoc protecting group exchange and ethyl ester saponification to yield Fmoc-protected amino acids suitable for solid-phase peptide synthesis [1]. This application leverages the orthogonal lability of Boc relative to the ethyl ester and the optimal reactivity of the bromo leaving group for heterocyclic substitution. This scenario is particularly relevant for laboratories developing antisense oligonucleotides, gene-editing tools, and PNA-based diagnostic probes.

Asymmetric Synthesis of Conformationally Constrained Peptidomimetics

The (S)-enantiomer of this compound (CAS 174076-62-1) has been employed to prepare conformationally constrained peptidomimetics via the double protection strategy that preserves stereochemical integrity during Barton radical decarboxylation [1]. The terminal bromine serves as a handle for introducing constrained cyclic or heterocyclic side chains, while the Boc/ethyl ester orthogonal protection scheme enables iterative chain elongation. This application is ideal for medicinal chemistry programs focused on developing peptidomimetic drug candidates with improved metabolic stability and target selectivity compared to linear peptide leads.

High-Throughput Diversification into Non-Natural Amino Acid Libraries

The γ-bromo group in this compound reacts efficiently with nitrogen, oxygen, and sulfur nucleophiles to generate diverse non-natural amino acids characterized by basic or heterocyclic side chains [1]. The ethyl ester provides superior solubility in organic solvents compared to the methyl ester analog, facilitating parallel synthesis in 96-well plate formats for high-throughput library generation. This application scenario is optimized for chemical biology groups screening for novel enzyme inhibitors, receptor ligands, or protein-protein interaction disruptors where unnatural amino acid incorporation is essential.

Multi-Kilogram Scale-Up for Peptide-Based API Intermediates

The room-temperature storage stability (sealed, dry conditions) [1] and robust orthogonal protection scheme of this compound make it suitable for multi-kilogram procurement and scale-up operations. Unlike the Fmoc analog which requires -20°C storage and cold-chain logistics, this Boc-protected ethyl ester can be shipped and stored under ambient conditions, significantly reducing procurement and warehousing costs for industrial peptide synthesis campaigns. This application is particularly relevant for CDMOs (Contract Development and Manufacturing Organizations) producing peptide-based active pharmaceutical ingredients (APIs) requiring γ-functionalized amino acid building blocks.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

15 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-(Boc-amino)-4-bromobutyric acid ethyl ester

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.